D-Fluoromethyltyrosine F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
870452-26-9 |
|---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-((18F)fluoranylmethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1/i11-1 |
InChI Key |
GEBHVOHKNWLITQ-DEVVULMSSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC[18F] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
Appearance |
Solid powder |
Other CAS No. |
870452-26-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Fluoromethyltyrosine F-18; BAY 86-9596; BAY 86 9596; BAY 869596; J2.566.882K; BAY-86-9596 F-18; (F18)-D-Fmt; (d)-18F-Fluoromethyltyrosine; |
Origin of Product |
United States |
Radiochemistry and Synthesis Methodologies for D 18f Fluoromethyltyrosine
Historical and Current Radiosynthetic Approaches
The synthesis of O-[18F]fluoromethyl tyrosine derivatives has evolved over time, with initial methods being complex and later efforts focused on simplification and improved efficiency.
Established Methods for O-[18F]Fluoromethyl Tyrosine Derivatives
Historically, the radiosynthesis of O-[18F]fluoromethyl tyrosine derivatives has been a multi-step process. A common and established method involves a two-step procedure. google.com The first step is the radiofluorination of a precursor, such as dibromomethane, to produce a [18F]labeled alkylating agent like [18F]fluoromethyl bromide. google.com This is followed by the second step, which is the alkylation of tyrosine with the [18F]labeled alkylating agent. google.com The final product then requires purification, typically through semi-preparative High-Performance Liquid Chromatography (HPLC). google.com
This method, while effective, is relatively complex and involves several distinct stages:
Radiofluorination of the initial precursor. google.com
Distillation of the resulting [18F]fluoromethyl bromide. google.com
Alkylation of the tyrosine molecule. google.com
Purification of the desired product using semi-preparative HPLC. google.com
Concentration of the HPLC fraction to remove non-injectable solvents. google.com
Reformulation of the final product for in vivo use. google.com
Challenges Associated with [18F]Fluoromethyl Group Introduction in Radiosynthesis
The introduction of the [18F]fluoromethyl group into molecules presents several challenges for radiochemists. A significant hurdle has been the difficulty of efficiently incorporating this group, which has been a persistent issue to be resolved. nih.gov The translation of robust and versatile organic chemistry protocols into the realm of no-carrier-added nucleophilic radiosynthesis often leads to unfavorable results. nih.gov Polyfluorinated organic moieties, in particular, complicate nucleophilic radiofluorination with the [18F]fluoride ion. nih.gov
Early attempts to synthesize [18F]CF3-containing radiotracers were often hindered by low radiochemical yields, as well as issues with radiochemical purity and molar activity. mdpi.com The synthesis of difluoromethyl groups with a suitable leaving group can also pose a significant synthetic challenge. mdpi.com Furthermore, the direct [18F]-fluorination approach, while seemingly simple, presents severe challenges and necessitates the synthesis of custom precursors. researchgate.net
Advances in Radiosynthetic Development for D-18F-Fluoromethyltyrosine
In response to the challenges of traditional methods, researchers have focused on developing simplified and more efficient strategies for the radiosynthesis of D-[18F]FMT.
Development and Utilization of Novel Precursors (e.g., 1,2,3-Triazolium Triflate Salt)
The development of novel precursors has been instrumental in overcoming the challenges of introducing the [18F]fluoromethyl group. One such innovative precursor is a 1,2,3-triazolium triflate salt. nih.gov The use of this precursor has solved the long-standing difficulty of introducing the [18F]fluoromethyl group. nih.gov
Interactive Data Table: Comparison of D-[18F]FMT Synthesis Methods
| Method | Key Features | Synthesis Time | Radiochemical Yield (not decay-corrected) | Radiochemical Purity | Specific Activity |
| Traditional Two-Step | Multi-step process with HPLC purification. google.com | Longer | Variable | High after purification | Variable |
| Simplified SPE | Uses solid-phase extraction for purification. google.com | Shorter than traditional | Improved | High | High |
| One-Pot with Triazolium Precursor | Intra-molecular fluorination in a single pot. nih.gov | 65 minutes (including purification) nih.gov | 9% nih.gov | >99% nih.gov | 100-150 GBq/μmol nih.gov |
Control and Assessment of Enantiomeric Purity in Tracer Production
The control and assessment of enantiomeric purity are critical quality control steps in the production of D-[18F]-Fluoromethyltyrosine (D-18F-FMT). Given that the biological behavior of the D- and L-isomers can differ significantly, ensuring the final product is free from its L-enantiomer is paramount for accurate and reliable imaging results. The primary method for determining the enantiomeric purity of 18F-FMT is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. Various chiral columns and mobile phase compositions have been successfully employed for the analysis of 18F-FMT.
A commonly used column for this purpose is the CHIOBIOTIC T column. researchgate.netsnmjournals.orgsnmjournals.org In one method, an elution solution of ethanol (B145695) and water in a 1:1 ratio is used at a flow rate of 1 ml/min. researchgate.netsnmjournals.orgsnmjournals.org Under these conditions, the L- and D-isomers of 18F-FMT are well-separated, with distinct retention times. For instance, one study reported retention times of 5.16 minutes for L-FMT and 6.74 minutes for D-FMT, demonstrating effective separation. researchgate.netsnmjournals.org This method has consistently shown enantiomeric purities exceeding 98% for both L- and D-18F-FMT. snmjournals.org
Another established chiral HPLC method employs a Chirobiotic T column (150 × 4.6 mm) with an eluent of 10% ethanol in 0.1% triethylammonium (B8662869) acetate (B1210297) (Et3NOAc) at a flow rate of 1.0 mL/min. nih.govresearchgate.net This system has also proven effective in resolving the enantiomers, with reported retention times of 4.3 minutes for the L-isomer and 5.4 minutes for the D-isomer. nih.gov Using this technique, enantiomeric purities of greater than 99% have been achieved for 6-L-[18F]FMT. nih.govresearchgate.net
The Phenomenex Chirex D-penicillamine column (4.6 x 150 mm) is another option for chiral separation. osti.gov With a mobile phase of 2mM copper (II) sulfate (B86663) in 15% methanol/water and a flow rate of 1 mL/min, this method yielded retention times of 16.7 minutes for the L-isomer and 21.0 minutes for the D-isomer. osti.gov This significant difference in retention times allows for clear separation and accurate quantification of each enantiomer. osti.gov Research utilizing this method has reported enantiomeric excesses greater than 95%. osti.gov
The CROWNPAK CR(+) column from Daicel has also been used for the enantiomeric purity analysis of similar amino acid tracers. d-nb.info For instance, with a mobile phase of perchloric acid (pH 2.0) at a flow rate of 2 mL/min, enantiomeric purities of more than 99% were achieved for the L- and D-isomers of O-11C-methyl-tyrosine (11C-CMT) and 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA). d-nb.info
The importance of stringent enantiomeric purity control is underscored by the fact that reaction conditions during radiosynthesis, such as temperature, alkaline concentration, and water content, can potentially lead to racemization. snmjournals.org Therefore, even when starting with an enantiomerically pure precursor, it is crucial to verify the enantiomeric purity of the final radiolabeled product before administration. snmjournals.org
The following interactive data tables summarize the findings from various research studies on the chiral HPLC analysis of 18F-FMT and related compounds.
Table 1: Chiral HPLC Methods for Enantiomeric Purity Assessment of 18F-FMT
| Chiral Column | Mobile Phase | Flow Rate (mL/min) | L-Isomer Retention Time (min) | D-Isomer Retention Time (min) | Reported Enantiomeric Purity/Excess | Reference |
| CHIOBIOTIC T | Ethanol:Water (1:1) | 1.0 | 5.16 | 6.74 | >98% | researchgate.netsnmjournals.org |
| Chirobiotic T (150 x 4.6 mm) | 10% EtOH in 0.1% Et3NOAc | 1.0 | 4.3 | 5.4 | >99% | nih.govresearchgate.net |
| Phenomenex Chirex D-penicillamine (4.6 x 150 mm) | 2mM Cu2SO4 in 15% Methanol/Water | 1.0 | 16.7 | 21.0 | >95% | osti.gov |
| CHIOBIOTIC T (4.6 mm x 250 mm) | Ethanol:Water (1:1) | 1.0 | 5.16 | 6.74 | >98% | snmjournals.org |
Preclinical Mechanistic Investigations of D 18f Fluoromethyltyrosine Transport and Cellular Interactions
In Vitro Studies of Cellular Uptake and Release
The cellular uptake of fluorinated amino acid analogues, including D-18F-Fluoromethyltyrosine (D-18F-FMT), is primarily mediated by amino acid transporters that are overexpressed in malignant cells. nih.govuni-mainz.de In vitro studies have demonstrated that the transport of both D- and L-isomers of 18F-FMT into tumor cells occurs via the L-type amino acid transporter system, commonly referred to as System L. acs.org This system, particularly the L-Amino Acid Transporter 1 (LAT1), is a sodium-independent exchanger of large neutral amino acids. uni-mainz.denih.govresearchgate.net
LAT1 functions as an obligatory exchanger, meaning it couples the influx of an extracellular substrate with the efflux of an intracellular substrate. uni-mainz.denih.gov This mechanism is crucial for the accumulation of tracers like 18F-FET. nih.gov Research on the L-isomer, O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET), has shown that it is a substrate for LAT1, and its accumulation can be significantly reduced by the downregulation of this transporter. nih.govresearchgate.net The transport mechanism for 18F-FET involves an asymmetric recognition by LAT1 at the intra- and extracellular sides of the cell membrane, which effectively "traps" the tracer inside the cell because it is a poor substrate for efflux. nih.govresearchgate.net While most research has focused on the L-isomer, studies directly comparing the enantiomers confirm that D-18F-FMT also utilizes System L for cellular entry. acs.org
Kinetic studies in various malignant cell lines have been performed to characterize the uptake and accumulation of D-18F-FMT. In rat C6 glioma cells and human HeLa cells, the uptake of both D- and L-[18F]FMT has been examined to understand their transport and suitability for tumor detection. acs.org
Studies using the related L-isomer, 18F-FET, in human SW 707 colon carcinoma cells showed a rapid initial uptake within the first 6 minutes, which was then followed by a plateau, indicating a nearly constant tracer concentration. nih.gov The accumulation factor, representing the ratio of intracellular to extracellular tracer concentration, ranged from 3.0 to 5.0 for the L-isomer. nih.gov In stark contrast, the D-isomer, D-18F-FET, did not show significant accumulation in these cells. nih.gov This highlights a key kinetic difference between the two isomers. Further kinetic modeling in rat glioma models has shown that the unidirectional blood-brain clearance (K1) of 18F-FET was significantly higher in glioblastoma compared to radiation necrosis. researchgate.net
| Tracer | Cell Line | Key Kinetic Finding | Reference |
|---|---|---|---|
| L-[18F]FET | SW 707 Colon Carcinoma | Fast initial uptake (first 6 min) followed by a plateau. Accumulation factor: 3.0-5.0. | nih.gov |
| D-[18F]FET | SW 707 Colon Carcinoma | No significant accumulation observed. | nih.gov |
| D-[18F]FMT & L-[18F]FMT | Rat C6 Glioma, Human HeLa | Both isomers are taken up via System L, but D-[18F]FMT provides better tumor-to-background contrast. | acs.org |
| [18F]FET | Rat Glioblastoma (in vivo) | K1 value of 0.06 ml/ccm/min in glioblastoma versus 0.02 ml/ccm/min in radiation necrosis. | researchgate.net |
The uptake of D-18F-FMT is sensitive to the concentrations of other amino acids in the extracellular environment due to the competitive nature of its transport mechanism. As transport is mediated by System L transporters like LAT1, other large neutral amino acids can compete for the same binding site. nih.gov This was demonstrated in studies where the tumor uptake of L-3-[18F]-alpha-methyl tyrosine (L-FMT) was significantly reduced by the presence of unlabeled L-alanine, which acted as a competitive inhibitor for the amino acid transport system. nih.gov
Furthermore, because LAT1 operates as an obligatory exchanger, the transport process is bidirectional. nih.govnih.gov The presence of an extracellular substrate like 18F-FET stimulates the efflux of intracellular amino acids. nih.govresearchgate.net Conversely, washing cells with a medium containing physiologic amino acid concentrations after incubation with L-18F-FET leads to a rapid decrease in intracellular radioactivity, demonstrating tracer efflux. nih.gov This bidirectional transport is a key feature of the System L-mediated uptake and release process.
Direct comparisons of the cellular uptake kinetics of D- and L-isomers of 18F-fluoromethyltyrosine reveal significant differences that influence their potential as imaging agents. While both enantiomers are transported into tumor cells via System L, their subsequent retention and accumulation profiles differ. acs.org
In vitro studies with human SW 707 colon carcinoma cells showed that while the L-isomer (L-18F-FET) accumulated rapidly, the D-isomer (D-18F-FET) did not accumulate to a significant degree. nih.gov However, other research comparing enantiomerically pure D- and L-18F-FMT in rat C6 glioma and human HeLa cells found that D-18F-FMT provides a better tumor-to-background contrast in vivo. acs.org The D-isomer exhibits high stability both in vitro and in vivo and maintains the ability to be taken up by tumors. mdpi.com Its distinct pharmacokinetic properties, including more rapid clearance from non-target tissues, contribute to this improved contrast. mdpi.com
Preclinical In Vivo Pharmacokinetic and Biodistribution Studies
Preclinical studies in animal models have characterized the pharmacokinetic profile of D-18F-FMT, revealing properties distinct from its L-isomer. The D-isomer is noted for its unique pharmacokinetics, which include rapid blood clearance and excretion primarily through the urinary system. mdpi.com This leads to minimal accumulation of the tracer in non-target organs and contributes to a low background signal, which is advantageous for imaging. acs.orgmdpi.com
In contrast, studies on the L-isomer provide a baseline for comparison. In mice, the amount of L-FMT in the blood decreased to 1.05% of the injected dose per 20g of tissue (%ID/20g) at 60 minutes post-injection. nih.gov The plasma half-life for L-18F-FET in tumor-bearing mice was determined to be 94 minutes. nih.gov For L-FMT, initial uptake in most organs peaked at 5 minutes and then declined. nih.gov Biodistribution studies of L-18F-FET in mice showed a high uptake in the pancreas (18% ID/g at 60 minutes), with moderate uptake in tumors (6.37% ID/g) and the brain (2.17% ID/g). nih.gov The rapid clearance of the D-isomer from the blood and non-target tissues results in favorable tumor-to-background ratios for in vivo imaging. acs.org
| Tracer | Animal Model | Parameter | Value | Time Post-Injection | Reference |
|---|---|---|---|---|---|
| D-[18F]FMT | Not Specified | Clearance Profile | Rapid blood clearance, predominantly urinary excretion. | Not Specified | mdpi.com |
| L-[18F]FMT | BALB/C Mice | Blood Concentration | 1.05 %ID/20g | 60 min | nih.gov |
| L-[18F]FET | SW 707 Tumor-bearing Mice | Plasma Half-life (t1/2 β) | 94 min | Not Applicable | nih.gov |
| L-[18F]FET | SW707 Carcinoma-bearing Mice | Pancreas Uptake | 18 %ID/g | 60 min | nih.gov |
| L-[18F]FET | SW707 Carcinoma-bearing Mice | Tumor Uptake | 6.37 %ID/g | 60 min | nih.gov |
Organ-Specific Distribution and Retention Patterns
Preclinical studies in animal models have delineated the organ-specific distribution and retention of D-Fluoromethyltyrosine F-18 (D-18F-FMT). Following intravenous administration in rodent models, D-18F-FMT exhibits a characteristic biodistribution pattern. Notably, there is prominent uptake and retention in the kidneys and pancreas. Lower levels of accumulation are typically observed in the liver, intestines, stomach, and muscle tissues.
In contrast to its L-isomer, D-18F-FMT does not significantly accumulate in tumor cells. For instance, in vitro studies using human SW707 colon carcinoma cells showed no significant accumulation of the D-isomer, whereas the L-isomer demonstrated rapid uptake. This lack of accumulation in cancerous tissues is a key differentiator in its distribution profile.
The brain uptake of D-isomers of radiolabeled amino acids, including D-18F-FMT, is generally low. This is attributed to the stereoselectivity of the amino acid transport systems at the blood-brain barrier, which preferentially transport the L-isomers.
Comparative Biodistribution Profiles of D- and L-Isomers in Animal Models
The biodistribution profiles of the D- and L-isomers of 18F-Fluoromethyltyrosine diverge significantly, primarily due to the stereospecific nature of biological transport and metabolic pathways. The L-isomer, O-(2-[18F]fluoroethyl)-L-tyrosine (L-18F-FET), is actively transported into cells, predominantly by the L-type amino acid transporter system (LAT). nih.govnih.gov This leads to high accumulation in tissues with increased amino acid metabolism, such as tumors.
In stark contrast, D-18F-FMT shows minimal uptake in these tissues. In a direct comparison using human colon carcinoma cells, L-18F-FET was rapidly taken up by the cells, while D-18F-FET did not accumulate. nih.gov This differential uptake is a critical factor in the utility of the L-isomer for tumor imaging.
Animal studies further highlight these differences. In mice bearing SW707 colon carcinomas, L-18F-FET demonstrated significant tumor uptake. nih.gov Conversely, studies with D-isomers of similar amino acid tracers have consistently shown low tumor-to-background ratios.
The following table summarizes the comparative biodistribution characteristics of D- and L-isomers based on preclinical findings.
| Organ/Tissue | D-18F-Fluoromethyltyrosine (D-18F-FMT) | L-18F-Fluoromethyltyrosine (L-18F-FET) |
| Tumor | No significant accumulation nih.govnih.gov | High uptake, transported by LAT system nih.govnih.gov |
| Brain | Low uptake | Moderate uptake nih.gov |
| Pancreas | High uptake | High uptake nih.gov |
| Kidneys | Prominent uptake | High uptake |
| Liver | Lower accumulation | Lower accumulation |
| Muscle | Lower accumulation | Lower accumulation |
Table 1. Comparative Biodistribution of D- and L-Isomers of 18F-Fluoromethyltyrosine in Animal Models.
This interactive table allows for a direct comparison of the distribution patterns of the two isomers across various organs and tissues. The data underscores the profound impact of stereochemistry on the biological behavior of this radiotracer.
Comparative Preclinical Evaluation of D 18f Fluoromethyltyrosine with Other Amino Acid Tracers
Comparison with Other Radiolabeled Amino Acid Tracers
The field of radiolabeled amino acid tracers is diverse, with various modifications to the parent amino acid structure to optimize imaging characteristics. The choice of radionuclide and the isomeric form of the amino acid are critical determinants of in vivo performance.
Preclinical studies have directly compared D-[18F]FMT with Carbon-11 (B1219553) labeled amino acid tracers, particularly D-[11C]Methionine (D-[11C]MET) and D-O-[11C]-methyl tyrosine (D-[11C]CMT). In a study using mice bearing HeLa tumor cells, D-[18F]FMT demonstrated imaging properties that suggest it could be a better tracer than both L- and D-[11C]MET nih.gov.
While the absolute tumor uptake of D-[18F]FMT was slightly lower than its L-isomer at 60 minutes post-injection (95% of the L-isomer), its tumor-to-blood ratio was significantly higher (182% of the L-isomer) nih.gov. This improved ratio is attributed to the faster clearance of the D-isomer from the blood.
The following interactive data table summarizes the comparative tumor uptake and tumor-to-blood ratios of D-[18F]FMT and other D-amino acid tracers relative to their L-isomers at 60 minutes post-injection in a preclinical model.
| Tracer | Tumor Uptake (SUV) of D-isomer (% of L-isomer) | Tumor-to-Blood Ratio of D-isomer (% of L-isomer) |
| [11C]MET | 261% | 130% |
| [11C]CMT | 72% | 140% |
| [18F]FMT | 95% | 182% |
Data derived from a preclinical study in BALB/cA Jcl-nu mice bearing HeLa tumor cells. nih.gov
These findings indicate that D-[18F]FMT provides a better tumor-to-background contrast compared to D-[11C]MET and D-[11C]CMT, suggesting its potential for clearer tumor visualization.
The isomeric form of a radiolabeled amino acid has a profound impact on its preclinical imaging performance. While L-isomers are the natural forms and are typically incorporated into proteins, D-isomers are not, which can lead to different pharmacokinetic profiles.
For [18F]FMT, the D-isomer exhibits a faster elimination rate from the blood compared to the L-isomer. This rapid clearance from non-target tissues, including blood, results in a significantly improved tumor-to-blood ratio for D-[18F]FMT, despite a slightly lower absolute tumor uptake nih.gov. This characteristic is highly desirable for PET imaging as it enhances the contrast between the tumor and the surrounding background, facilitating more precise tumor delineation.
In contrast, for [11C]Methionine, the D-isomer shows a markedly higher tumor uptake than the L-isomer, but its tumor-to-blood ratio improvement is less pronounced than that observed with D-[18F]FMT nih.gov. This highlights that the effect of isomerism on imaging performance is specific to the amino acid analog.
Future Directions and Emerging Research Avenues for D 18f Fluoromethyltyrosine
Continued Optimization of Radiosynthetic Yields and Automation for Broader Accessibility
The widespread application of D-18F-FMT in preclinical studies is contingent upon efficient and reproducible radiosynthesis. Current research efforts are directed towards optimizing the radiolabeling process to improve yields and simplify the procedure for broader accessibility.
One of the primary goals is the development of fully automated synthesis modules. Automation not only enhances the safety and reproducibility of radiopharmaceutical production but also facilitates its implementation in diverse research settings. researchgate.net The adaptation of commercially available synthesis modules, originally designed for other radiotracers, for the production of 18F-labeled compounds is a key area of investigation. nih.gov This involves modifications to both the hardware and software to accommodate the specific requirements of 18F-fluorination reactions. nih.gov
| Parameter | Optimization Strategy | Potential Benefit |
| Synthesis Method | Automation using modified modules (e.g., TRACERlab FX C Pro) | Increased reproducibility and safety |
| Purification | Solid-Phase Extraction (SPE) | Simplified and faster purification process |
| Reaction Conditions | Optimization of solvents, temperature, and reagent amounts | Higher radiochemical yields |
| Labeling Strategy | Late-stage radiofluorination | Improved synthesis efficiency |
Exploration of Novel Preclinical Disease Models and Research Applications
The application of D-18F-FMT is expanding beyond its initial use in neuroimaging to a variety of preclinical disease models. This allows for the investigation of amino acid transport and metabolism in a broader range of pathological conditions.
In the context of neurodegenerative diseases, D-18F-FMT has been evaluated in rodent models of Parkinson's disease (PD). nih.gov These models, often induced by neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or rotenone, replicate the progressive loss of dopaminergic neurons characteristic of PD. mdpi.comnih.gov In these models, D-18F-FMT serves as a marker for the integrity of dopaminergic terminals, with its uptake reflecting the activity of aromatic L-amino acid decarboxylase (AAAD). nih.govnih.gov Studies have shown that D-18F-FMT can be more sensitive than other tracers in detecting the extent of dopaminergic cell loss. nih.gov
The use of D-18F-FMT is also being explored in oncology, particularly in preclinical models of brain tumors like high-grade astrocytoma. nih.gov In these models, the uptake of D-18F-FMT is correlated with tumor cell proliferation and can be used to differentiate viable tumor tissue from treatment-related changes. nih.govnih.gov This is particularly valuable for monitoring the response to novel therapies.
Furthermore, the development of new preclinical models, including those based on genetic modifications or the use of alpha-synuclein pre-formed fibrils for PD research, opens new avenues for utilizing D-18F-FMT. michaeljfox.org These models may provide a more nuanced understanding of disease pathogenesis and offer a platform to test the efficacy of new therapeutic interventions, with D-18F-FMT serving as a key biomarker.
| Disease Area | Preclinical Model | Research Application of D-18F-FMT |
| Parkinson's Disease | 6-OHDA, MPTP, Rotenone induced models | Assessment of dopaminergic terminal integrity and AAAD activity |
| Brain Tumors | High-grade astrocytoma xenografts | Delineation of tumor extent and monitoring treatment response |
| Neurodegenerative Disorders | Alpha-synuclein pre-formed fibril models | Investigation of disease progression and therapeutic efficacy |
Advanced Imaging Modalities and Quantitative Analysis Techniques in Preclinical Settings
To fully harness the potential of D-18F-FMT in preclinical research, advanced imaging modalities and sophisticated quantitative analysis techniques are being employed. Positron Emission Tomography (PET) remains the primary imaging modality for D-18F-FMT. nih.gov
Quantitative analysis of dynamic PET data allows for a more detailed understanding of the tracer's pharmacokinetics. tsnmjournals.org Compartmental modeling, for instance, can be used to estimate key kinetic parameters such as the transfer rate constants from blood to tissue (K1) and the rate of decarboxylation (k3). tsnmjournals.orgtsnmjournals.org These parameters provide more specific information about the underlying biological processes than static uptake measures alone. tsnmjournals.org
The use of standardized uptake values (SUVs) and tumor-to-background ratios (TBRs) are also common for semi-quantitative analysis, particularly in oncology studies. nih.gov These metrics provide a simpler, yet effective, way to assess tracer accumulation in tumors and monitor changes over time.
In addition to standalone PET, there is a growing trend towards multimodal imaging, combining PET with Magnetic Resonance Imaging (MRI). nih.gov This approach provides complementary information, with MRI offering high-resolution anatomical detail and PET providing functional information on amino acid metabolism. nih.gov The fusion of PET and MRI data can lead to a more accurate delineation of tumors and a better understanding of the relationship between tumor morphology and metabolic activity.
| Analysis Technique | Description | Application in D-18F-FMT Imaging |
| Pharmacokinetic Modeling | Uses mathematical models to describe the tracer's movement and transformation in the body. | Estimation of K1 (transport rate) and k3 (decarboxylation rate) in neuroimaging. |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight. | Assessment of tumor metabolism in oncology studies. |
| Tumor-to-Background Ratio (TBR) | The ratio of tracer uptake in the tumor to that in a reference region. | Enhancing tumor contrast and monitoring treatment response. |
| Multimodal Imaging (PET/MRI) | Co-registration of PET and MRI data. | Combining functional and anatomical information for improved disease characterization. |
Deeper Elucidation of Molecular Interactions and Metabolic Pathways Beyond Primary Transport Mechanisms
While the uptake of D-18F-FMT is primarily mediated by amino acid transporters, ongoing research aims to unravel the more intricate molecular interactions and metabolic pathways that influence its distribution and retention in tissues.
D-18F-FMT is an analog of L-DOPA and is similarly processed by the enzyme aromatic L-amino acid decarboxylase (AAAD) to form its corresponding dopamine analog. nih.govtsnmjournals.org Therefore, the retention of the tracer in dopaminergic neurons is not only dependent on transport but also on the activity of this enzyme. tsnmjournals.org Understanding the factors that regulate AAAD expression and activity is crucial for the accurate interpretation of D-18F-FMT PET images.
Recent studies have also highlighted the role of the gut microbiota in the metabolism of L-DOPA, and by extension, its analogs. biocodexmicrobiotainstitute.com Certain gut bacteria possess enzymes that can decarboxylate L-DOPA, potentially affecting its bioavailability. biocodexmicrobiotainstitute.com Further research is needed to determine if and how the gut microbiome influences the metabolism of D-18F-FMT and its subsequent uptake in the brain and other tissues.
A deeper understanding of these metabolic pathways will allow for more refined pharmacokinetic models and a more accurate interpretation of D-18F-FMT PET data, ultimately enhancing its utility as a research tool.
Potential for Combination with Other Preclinical Research Modalities and Biomarkers
The integration of D-18F-FMT PET with other preclinical research modalities and biomarkers holds significant promise for a more comprehensive understanding of disease processes.
As mentioned, the combination of PET with MRI is a powerful approach that is gaining traction. nih.gov In addition to anatomical MRI, advanced MRI techniques such as diffusion-weighted imaging (DWI) and perfusion-weighted imaging (PWI) can provide further information on tissue microstructure and blood flow, which can be correlated with the metabolic information obtained from D-18F-FMT PET.
Furthermore, D-18F-FMT imaging can be combined with other PET tracers that target different biological processes. For example, in oncology, D-18F-FMT could be used in conjunction with a tracer that measures hypoxia or angiogenesis to provide a more complete picture of the tumor microenvironment. In neuroimaging, it could be combined with tracers that target specific receptors or transporters to investigate the interplay between different neurotransmitter systems. nih.govbiospective.com
Beyond imaging, the findings from D-18F-FMT PET studies can be correlated with data from other preclinical research methods, such as immunohistochemistry (IHC), autoradiography, and behavioral assessments. nih.gov For example, in PD models, D-18F-FMT uptake can be correlated with post-mortem measurements of dopamine levels and the density of dopaminergic neurons. nih.gov This cross-validation helps to solidify the biological basis of the imaging signal and enhances the translational relevance of the findings.
The combination of D-18F-FMT PET with these complementary modalities will undoubtedly provide a more holistic view of the complex biological systems under investigation and accelerate the development of new diagnostic and therapeutic strategies.
Q & A
Q. What imaging protocols maximize D-FMT’s diagnostic accuracy in recurrent glioma?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
